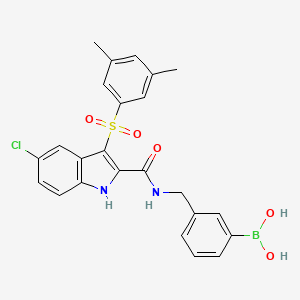

HIV-1 inhibitor-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22BClN2O5S |

|---|---|

Molecular Weight |

496.8 g/mol |

IUPAC Name |

[3-[[[5-chloro-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carbonyl]amino]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C24H22BClN2O5S/c1-14-8-15(2)10-19(9-14)34(32,33)23-20-12-18(26)6-7-21(20)28-22(23)24(29)27-13-16-4-3-5-17(11-16)25(30)31/h3-12,28,30-31H,13H2,1-2H3,(H,27,29) |

InChI Key |

MYTFNSVNBUJDBU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC(=C4)C)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

HIV-1 Inhibitor LP-19: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of the potent HIV-1 fusion inhibitor, LP-19. The document details the experimental methodologies, quantitative data, and the molecular mechanism of action of this lipopeptide-based antiviral compound.

Introduction

LP-19 is a novel lipopeptide-based HIV-1 fusion inhibitor designed to target the viral entry process, a critical step in the HIV-1 lifecycle.[1][2] It was developed by adding a palmitic acid group to the C-terminus of the peptide 2P23, a design aimed at the highly conserved pocket site of the HIV-1 envelope glycoprotein gp41.[1][3] This modification enhances its antiviral potency and pharmacokinetic profile. This guide will explore the key aspects of its target identification and the validation of its mechanism of action.

Target Identification: The gp41 Fusion Machinery

The primary target of LP-19 is the transmembrane glycoprotein gp41, a key component of the HIV-1 entry machinery. Specifically, LP-19 is designed to interact with the N-terminal heptad repeat (NHR) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] This targeted approach is based on the understanding of the gp41-mediated membrane fusion process, which involves the formation of a six-helix bundle (6-HB) from the NHR and C-terminal heptad repeat (CHR) regions of gp41.[1] By binding to the NHR, LP-19 effectively blocks the formation of this critical 6-HB structure, thus inhibiting viral entry.

Signaling Pathway of HIV-1 Entry and LP-19 Inhibition

The following diagram illustrates the HIV-1 entry pathway and the point of intervention for LP-19.

Quantitative Data Summary

The antiviral activity of LP-19 has been evaluated against laboratory-adapted HIV-1 strains and a broad panel of clinical isolates. The following tables summarize the key quantitative data.

| Inhibitor | Target Strain | Average IC50 (nM) | Average IC90 (nM) |

| LP-19 | HIV-1 NL4-3 | 0.15 ± 0.01 | - |

| C34 | HIV-1 NL4-3 | 1.02 ± 0.19 | - |

| T-20 (Enfuvirtide) | HIV-1 NL4-3 | 66.19 ± 20.73 | - |

| LP-19 | 47 Clinical Isolates | 0.50 | 1.88 |

Table 1: Comparative Antiviral Activity of LP-19 against HIV-1 NL4-3.[2]

| HIV-1 Subtype/Recombinant Form | Number of Strains | Average IC50 of LP-19 (nM) |

| B' | 6 | 0.76 |

| CRF01_AE | 15 | 0.29 |

| CRF07_BC | 14 | 0.38 |

| CRF08_BC | 2 | 0.85 |

| URF (Unique Recombinant Form) | 10 | 0.44 |

Table 2: Antiviral Activity of LP-19 against Various HIV-1 Clinical Isolates.[2][4]

Experimental Protocols

This section details the methodologies used for the key experiments in the identification and validation of LP-19's target and activity.

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is used to determine the 50% inhibitory concentration (IC50) of the antiviral compounds.

Methodology:

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter, are seeded in 96-well plates.

-

Compound Dilution: LP-19, C34, and T-20 are serially diluted to a range of concentrations.

-

Infection: The cells are pre-incubated with the diluted compounds before being infected with HIV-1 strains (e.g., NL4-3).

-

Incubation: The infected cells are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by determining the compound concentration that results in a 50% reduction in luminescence compared to the virus control (no inhibitor).

In Vitro Selection of Drug-Resistant Virus

This experiment is designed to assess the genetic barrier to resistance for LP-19.

Methodology:

-

Cell Culture and Infection: MT-2 cells are infected with the HIV-1 NL4-3 strain.

-

Drug Pressure: The infected cells are cultured in the presence of increasing concentrations of LP-19, starting from the IC50 value.

-

Passaging: The culture supernatant containing the virus is passaged to fresh MT-2 cells with progressively higher concentrations of the inhibitor. This process is continued for an extended period (e.g., 39 weeks).[4]

-

Viral Sequencing: At various time points, the viral RNA is extracted from the culture supernatant, and the gp41 region of the env gene is amplified by RT-PCR and sequenced to identify any mutations that may confer resistance.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone via site-directed mutagenesis. The resulting mutant virus is then tested for its susceptibility to LP-19 using the TZM-bl assay to confirm the resistance phenotype.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for target validation and the logical relationship of LP-19's design.

References

- 1. Frontiers | Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 [frontiersin.org]

- 2. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-HIV-1 Activity of Inhibitor-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of Inhibitor-19, a lipopeptide-based HIV fusion inhibitor. The data and protocols summarized herein are compiled from peer-reviewed research to facilitate further investigation and development in the field of antiretroviral therapeutics.

Introduction to Inhibitor-19 (LP-19)

Inhibitor-19, also known as LP-19, is a novel lipopeptide-based HIV-1/2 fusion inhibitor. It is designed to target the highly conserved pocket site of the HIV-1 envelope glycoprotein gp41.[1] The structure of LP-19 includes a fatty acid group (palmitic acid C16) added to the C-terminus of the peptide 2P23, which incorporates an M-T hook structure.[1][2] This design allows for specific targeting of the gp41 pocket, a crucial component in the viral fusion process.[3] The sequence of LP-19 is EMTWEEWEKKVEELEKKIEELLK-PEG8-K(C16).[1]

The mechanism of action for LP-19 involves binding to the N-terminal heptad repeat (NHR) of gp41. This binding event prevents the C-terminal heptad repeat (CHR) of gp41 from interacting with the NHR to form the six-helix bundle structure, a critical step for the fusion of the viral and cellular membranes.[1] By inhibiting this fusion, LP-19 effectively blocks the entry of HIV-1 into host cells.

Quantitative Anti-HIV-1 Activity

The in vitro inhibitory activity of LP-19 has been quantified against laboratory-adapted HIV-1 strains and a broad range of clinical isolates. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) values.

Table 1: Comparative Inhibitory Activity against HIV-1 NL4-3 Strain

| Inhibitor | IC₅₀ (nM) |

| LP-19 | 0.15 ± 0.01 |

| C34 | 1.02 ± 0.19 |

| T-20 | 66.19 ± 20.73 |

Data from TZM-bl reporter assay. Values are expressed as mean ± SD from three independent experiments.[1][3]

Table 2: Inhibitory Activity of LP-19 against Various HIV-1 Clinical Isolates

| HIV-1 Subtype/Recombinant | Average IC₅₀ (nM) |

| B' | 0.76 |

| CRF01_AE | 0.29 |

| CRF07_BC | 0.38 |

| CRF08_BC | 0.85 |

| URF | 0.44 |

| Overall Average | 0.50 |

Based on assays with 47 different HIV clinical isolates.[1][4]

Table 3: Overall Potency of LP-19 Against Clinical Isolates

| Parameter | Value (nM) |

| Average IC₅₀ | 0.50 |

| Average IC₉₀ | 1.88 |

Based on assays with 47 different HIV clinical isolates.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-HIV-1 activity of LP-19.

TZM-bl Reporter Gene Assay

This assay is used to quantify the inhibition of HIV-1 entry.

Cells and Reagents:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

DEAE-dextran

-

Britelite™ plus Reporter Gene Assay System (PerkinElmer)

-

HIV-1 virus stock (e.g., NL4-3 strain)

-

Inhibitor-19 (LP-19) and other control inhibitors (C34, T-20)

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of supplemented DMEM.

-

Prepare serial dilutions of the inhibitors (LP-19, C34, T-20) in triplicate.

-

Add the diluted inhibitors to the wells containing the TZM-bl cells.

-

Prepare the virus inoculum by diluting the HIV-1 stock in DMEM containing DEAE-dextran at a final concentration of 15 µg/mL.

-

Add the virus inoculum to the wells.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

-

After incubation, measure the luciferase activity using the Britelite™ plus Reporter Gene Assay System according to the manufacturer's instructions.

-

Calculate the IC₅₀ values by determining the inhibitor concentration that results in a 50% reduction in luciferase activity compared to virus control wells without inhibitor.

In Vitro Selection for Drug Resistance

This protocol is used to assess the potential for HIV-1 to develop resistance to LP-19.

Cells and Reagents:

-

MT-2 cells

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

HIV-1 NL4-3 strain

-

Inhibitor-19 (LP-19)

Procedure:

-

Infect 1x10⁴ MT-2 cells with the HIV-1 NL4-3 strain and culture in a 12-well plate.

-

Expose the infected cells to increasing concentrations of LP-19, starting from the IC₅₀ concentration.

-

Monitor the culture for viral replication by observing cytopathic effects or measuring p24 antigen levels.

-

When viral breakthrough is observed, harvest the culture supernatant containing the virus.

-

Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of LP-19.

-

Repeat this process for multiple passages (e.g., up to 39 weeks).[1][4]

-

Periodically, isolate viral RNA from the culture supernatant and perform sequencing of the gp41 region to identify potential resistance mutations.[1]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Inhibitor-19.

Caption: Mechanism of HIV-1 Fusion and Inhibition by LP-19.

Caption: Experimental Workflow for the TZM-bl Reporter Gene Assay.

References

- 1. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 [frontiersin.org]

- 4. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Biology of HIV-1 Inhibitor-19 Binding Site: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biological characteristics of the binding site of a potent HIV-1 protease inhibitor, designated as "inhibitor 19" in seminal research. This document details the quantitative binding data, experimental methodologies, and key molecular interactions that define the inhibitor's mechanism of action.

Introduction

In the field of anti-retroviral drug discovery, "inhibitor 19" refers to a specific peptidomimetic inhibitor of HIV-1 protease featuring a novel (hydroxyethyl)amidosuccinoyl core. Research has demonstrated its potent inhibitory activity against both the HIV-1 and HIV-2 proteases, as well as its ability to suppress viral replication in cell-based assays.[1][2] This guide will focus on the structural and quantitative aspects of its interaction with the HIV protease, providing valuable insights for the rational design of next-generation protease inhibitors.

Quantitative Data Summary

The inhibitory potency of inhibitor 19 has been rigorously quantified through enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below, allowing for a clear comparison of its activity against different forms of the HIV protease and in a cellular context.

| Parameter | Target | Value | Reference |

| Inhibition Constant (Ki) | HIV-1 Protease | 7.5 pM | [1][2][3] |

| Inhibition Constant (Ki) | HIV-2 Protease | 1.2 nM | [1][2][3] |

| 50% Inhibitory Concentration (IC50) | HIV-1 Protease | < 10 nM | [1][2][3] |

| 50% Effective Concentration (EC50) | HIV-1 Replication (in cell culture) | 3.7 - 35 nM | [1][2][3] |

Structural Analysis of the Binding Site

While a crystal structure of inhibitor 19 in complex with HIV-1 protease is not publicly available, the structure of a closely related analog, compound 23 from the same chemical series, has been solved in complex with HIV-2 protease (PDB ID: 1JLD).[2][3] Given the high degree of conservation in the active site between HIV-1 and HIV-2 proteases, this structure provides a valuable model for understanding the binding mode of inhibitor 19.

The inhibitor binds in the active site cleft of the homodimeric protease, a region characterized by the catalytic dyad of Asp25 and Asp25'. The (hydroxyethyl)amide core of the inhibitor is designed to mimic the transition state of the natural peptide substrate cleavage.

Key interactions observed in the crystal structure of the related inhibitor, and inferred for inhibitor 19, include:

-

Hydrogen Bonding: The central hydroxyl group of the inhibitor forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additional hydrogen bonds are formed between the amide backbone of the inhibitor and the main chain atoms of the protease active site residues.

-

Hydrophobic Interactions: The various hydrophobic moieties of the inhibitor occupy the S1, S2, S1', and S2' pockets of the protease active site, forming extensive van der Waals interactions. These interactions are critical for the high binding affinity of the inhibitor.

-

Water-Mediated Interactions: A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flexible flap regions (residues 45-55) of the protease.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of inhibitor 19 and its analogs.

Synthesis of (Hydroxyethyl)amide Isostere Core

The synthesis of the core structure of inhibitor 19 involves a multi-step organic synthesis pathway. A generalized workflow is depicted below.

HIV-1 Protease Inhibition Assay (Ki and IC50 Determination)

The inhibitory activity of the compounds against purified recombinant HIV-1 protease is determined using a fluorogenic substrate-based assay.

References

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity profile of the novel antiretroviral candidate, HIV-1 inhibitor-19. The assessment of off-target cytotoxicity is a critical step in the early stages of drug development to ensure that a compound exhibits a favorable safety profile and a high therapeutic index. This document details the experimental methodologies employed to evaluate the impact of this compound on cellular viability and membrane integrity in various cell lines. The quantitative data are summarized, and the intricate signaling pathways potentially involved in drug-induced cytotoxicity are illustrated. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the initial safety assessment of this compound.

Introduction

The development of new and effective antiretroviral agents is paramount in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A crucial aspect of preclinical drug development is the characterization of the compound's cytotoxicity to ascertain its potential for inducing adverse effects in host cells.[1] An ideal antiviral drug should exhibit high potency against the virus while demonstrating minimal toxicity to the host.[2][3] This guide outlines the preliminary cytotoxicity assessment of a promising new agent, this compound.

Three independent and well-established in vitro assays were utilized to determine the cytotoxic potential of this compound: the MTT assay, the Neutral Red uptake assay, and the Lactate Dehydrogenase (LDH) release assay. The MTT assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6] The Neutral Red uptake assay assesses the integrity of lysosomes in viable cells.[7][8][9][10] The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.[11][12][13]

This document presents the quantitative outcomes of these assays, providing a 50% cytotoxic concentration (CC50) for this compound in various cell lines. Furthermore, detailed experimental protocols are provided to ensure reproducibility and transparency. To elucidate a potential mechanism of cytotoxicity, a diagram of the caspase activation pathway, a key cascade in drug-induced apoptosis, is also included.[14][15][16][17]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated in a panel of human cell lines, including T-lymphocytic (MT-4), monocytic (U937), and embryonic kidney (HEK293T) cells. The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

| Cell Line | Assay | CC50 (µM) |

| MT-4 | MTT | > 100 |

| Neutral Red | > 100 | |

| LDH | > 100 | |

| U937 | MTT | 85.4 |

| Neutral Red | 92.1 | |

| LDH | 78.9 | |

| HEK293T | MTT | > 100 |

| Neutral Red | > 100 | |

| LDH | > 100 |

Table 1: Summary of the 50% Cytotoxic Concentration (CC50) of this compound in Various Cell Lines.

Experimental Protocols

Cell Culture

MT-4, U937, and HEK293T cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5][6]

-

Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included. The plates were incubated for 72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay

This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][8][9][10]

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the MTT assay.

-

Neutral Red Incubation: After 72 hours of treatment, the medium was replaced with medium containing 50 µg/mL Neutral Red, and the plate was incubated for 3 hours.

-

Cell Washing and Dye Extraction: The cells were washed with PBS, and then a destain solution (50% ethanol, 49% water, 1% acetic acid) was added to each well to extract the dye.[7]

-

Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.[7]

LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the MTT assay.

-

Supernatant Collection: After 72 hours, the plate was centrifuged, and the supernatant from each well was transferred to a new 96-well plate.

-

LDH Reaction: An LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt was added to each well of the supernatant plate.

-

Incubation and Absorbance Measurement: The plate was incubated in the dark at room temperature for 30 minutes, and the absorbance was measured at 490 nm. Controls for spontaneous and maximum LDH release were included to calculate the percentage of cytotoxicity.[19][20]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity testing.

Caspase Activation Pathway in Drug-Induced Apoptosis

References

- 1. kosheeka.com [kosheeka.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. qualitybiological.com [qualitybiological.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH Cytotoxicity Assay [bio-protocol.org]

- 14. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. Apoptosis - Wikipedia [en.wikipedia.org]

- 18. broadpharm.com [broadpharm.com]

- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cutting Edge of HIV-1 Inhibition: A Technical Guide to Early-Stage Research on Inhibitor-19 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research surrounding HIV-1 inhibitor-19 and its derivatives. As the landscape of antiretroviral therapy continues to evolve, the exploration of novel chemical scaffolds and their derivatives is paramount in the ongoing effort to combat HIV-1. This document synthesizes key findings on a promising class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this critical area.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its derivatives from various studies. This data provides a comparative analysis of their potential as antiviral agents.

| Compound | EC50 (nM) | Ki (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Notes |

| Inhibitor 19 | 8.6[1][2] | A derivative with a longer alkoxyalkyl chain.[1][2] | ||||

| Inhibitor 18 | 0.0029[2] | 2.4[2] | Contains simple alkoxy substitutions at the C4 position of bis-THF.[2] | |||

| Inhibitor 20 | 0.4[1][2] | Features more structurally complex substitutions.[1][2] | ||||

| Darunavir | 3.3[3] | A potent, second-generation protease inhibitor.[2][3] | ||||

| Compound 13m | 4330 | >57.74 | >13.33 | A phenylalanine derivative targeting the HIV-1 capsid protein.[4] | ||

| PF-74 | 5950 | >70.50 | >11.85 | A lead compound targeting the HIV-1 capsid protein.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of this compound and its derivatives.

Synthesis of Inhibitor Derivatives

The synthesis of novel derivatives often involves multi-step chemical processes. For instance, the creation of C-4 substituted tricyclic hexahydro-furofuran derivatives as P2 ligands for HIV-1 protease inhibitors follows a detailed synthetic strategy. This can involve:

-

Preparation of Ligand Alcohol: The synthesis of the core alcohol ligand, which can be achieved through various organic chemistry reactions, including photocycloadditions and enzymatic resolutions to obtain the desired stereochemistry.[5]

-

Mesylate Derivative Formation: Treatment of the alcohol with methane sulfonyl chloride in the presence of a base like triethylamine.[3]

-

Coupling Reactions: Subsequent coupling of the modified ligand with other chemical moieties to generate the final inhibitor structure.

In Vitro Antiviral Activity Assays

Assessing the efficacy of potential HIV-1 inhibitors is typically conducted using cell-based assays. A common method is the HIV-1 Gag p24 inhibition assay:

-

Cell Plating: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[6]

-

Infection: Cells are then infected with a known titer of HIV-1 viral stock.[6]

-

Compound Treatment: The viral stock is incubated with various concentrations of the test compounds.[6]

-

Incubation: The virus-compound mixture is added to the cells, and the plates are incubated for 5 days.[6]

-

Endpoint Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA-based method. The concentration of the compound that inhibits 50% of viral replication (IC50) is then determined.

Enzyme Inhibition Assays

To determine the specific mechanism of action, enzyme inhibition assays are employed. For protease inhibitors, this involves:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a specific peptide substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The cleavage of the substrate by the protease is monitored over time, often using fluorescence or absorbance-based methods. The inhibitory constant (Ki) is then calculated from this data.

Cytotoxicity Assays

It is essential to determine if the antiviral activity of a compound is not due to general toxicity to the host cells. A common method is the MTT assay:

-

Cell Seeding: Host cells (e.g., MT-4) are seeded in 96-well plates.[7]

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a period that mirrors the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Quantification: The formazan is solubilized, and the absorbance is measured. The 50% cytotoxic concentration (CC50) is then determined.[7]

Visualizing the Science: Pathways and Workflows

Understanding the complex biological processes and experimental sequences is facilitated by visual diagrams. The following section provides Graphviz diagrams for key pathways and workflows relevant to the study of HIV-1 inhibitors.

HIV-1 Replication Cycle and Drug Targets

This diagram illustrates the major steps in the HIV-1 lifecycle and highlights the points of intervention for different classes of antiretroviral drugs.

Caption: The HIV-1 replication cycle and the targets of major antiretroviral drug classes.

Experimental Workflow for Antiviral Drug Screening

This diagram outlines the typical workflow for screening and characterizing novel anti-HIV-1 compounds.

Caption: A generalized workflow for the discovery and preclinical development of antiviral drugs.

HIV-1 Protease Inhibition Signaling Pathway

This diagram depicts the mechanism by which protease inhibitors disrupt the HIV-1 lifecycle.

Caption: The mechanism of action of HIV-1 protease inhibitors in preventing viral maturation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Biochemical Characterization of HIV-1 Protease Inhibitors: A Technical Guide

Introduction

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thus halting the spread of the virus. Consequently, the HIV-1 protease has been a primary target for the development of antiretroviral drugs. This technical guide provides an in-depth overview of the biochemical characterization of a representative class of HIV-1 inhibitors, the protease inhibitors, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Analysis of HIV-1 Protease Inhibitors

The potency and efficacy of HIV-1 protease inhibitors are quantified through various biochemical and cell-based assays. The key parameters include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitor constant (Ki). These values provide a standardized measure of a compound's ability to inhibit the protease enzyme and suppress viral replication. The following table summarizes these values for several well-characterized HIV-1 protease inhibitors against both wild-type and drug-resistant viral strains.

| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Ki (nM) | Reference |

| Saquinavir | HIV-1 Protease (Wild-Type) | Enzymatic | - | - | 0.12 | [1] |

| HIV-1 (Strain GB8) in JM cells | Cell-based | - | 2.5 | - | [2] | |

| HIV-1 (Strain RF) in C8166 cells | Cell-based | - | 2.0 | - | [2] | |

| HIV-1 (Wild-Type) in MT4 cells | Cell-based | - | 37.7 | - | [3] | |

| G48V Mutant Protease | Enzymatic | - | - | 1.62 (13.5-fold increase) | ||

| Ritonavir | HIV-1 Protease (Wild-Type) | Enzymatic | - | - | 0.015 | [1] |

| HIV-1 (Wild-Type) | Cell-based | - | 22-130 | - | [4] | |

| HIV-2 | Cell-based | - | 160 | - | [4] | |

| Nelfinavir | HIV-1 LAI | Cell-based | - | 17-47 | - | [5] |

| D30N/N88D Mutant Virus | Cell-based | - | >100 | - | [5] | |

| Darunavir | HIV-1 Protease (Wild-Type) | Enzymatic | 3-6 | - | <0.005 | [6][7] |

| HIV-1 (Wild-Type) | Cell-based | - | 1-5 | - | [5] | |

| Multi-Drug Resistant Strains | Cell-based | - | <10 | - | [5] |

Experimental Protocols

Enzymatic Assay: HIV-1 Protease FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant HIV-1 protease

-

FRET peptide substrate (e.g., containing a HiLyte Fluor™ 488/QXL™ 520 pair)[8]

-

Assay buffer (e.g., 100 mM CH3COONa, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, 0.5 mg/mL BSA)[1]

-

Test compounds and control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

-

In a 96-well plate, add the test compounds or control inhibitor.

-

Add the purified HIV-1 protease to each well, except for the negative control wells.

-

Incubate the plate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm/520 nm for HiLyte Fluor™ 488/QXL™ 520) in kinetic mode for 1-3 hours at 37°C.[8]

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay: HIV-1 Replication Assay (p24 ELISA)

This protocol measures the ability of a compound to inhibit HIV-1 replication in a cell-based system by quantifying the amount of the viral p24 capsid protein produced.

Principle: The p24 antigen is a core structural protein of HIV-1 and its concentration in cell culture supernatants is directly proportional to the level of viral replication. A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify p24 levels.

Materials:

-

Target cells (e.g., TZM-bl reporter cells, PBMCs)

-

HIV-1 virus stock

-

Test compounds and control inhibitor (e.g., a known protease inhibitor)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

HIV-1 p24 ELISA kit

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds and control inhibitor in cell culture medium.

-

Remove the culture medium from the cells and add the diluted compounds.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

After the incubation period, carefully collect the cell culture supernatant.

-

Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Add the collected supernatants and p24 standards to a microplate pre-coated with anti-p24 antibodies. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add a detection antibody (e.g., biotinylated anti-p24). e. Incubate and wash. f. Add a streptavidin-HRP conjugate. g. Incubate and wash. h. Add a TMB substrate and incubate for color development. i. Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the p24 standards and determine the concentration of p24 in each sample.

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

HIV-1 Life Cycle and Mechanism of Protease Inhibitors

Caption: HIV-1 life cycle and the mechanism of action of protease inhibitors.

Experimental Workflow for HIV-1 Protease FRET Assay

Caption: Workflow for the in vitro HIV-1 protease FRET assay.

Experimental Workflow for Cell-Based HIV-1 Replication Assay

Caption: Workflow for the cell-based HIV-1 replication assay using p24 ELISA.

References

- 1. researchgate.net [researchgate.net]

- 2. cellagentech.com [cellagentech.com]

- 3. Insights into Saquinavir Resistance in the G48V HIV-1 Protease: Quantum Calculations and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug resistance and predicted virologic responses to human immunodeficiency virus type 1 protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV-1 Genotypic Resistance Patterns Predict Response to Saquinavir–Ritonavir Therapy in Patients in Whom Previous Protease Inhibitor Therapy Had Failed - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Testing of HIV-1 Inhibitors

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of HIV-1 inhibitors using common cell-based assays. The described methods focus on quantifying antiviral activity and evaluating compound-associated cytotoxicity, which are critical steps in the drug discovery pipeline.

Application Note 1: Quantifying Antiviral Potency

To determine the efficacy of a potential HIV-1 inhibitor, it is essential to measure its ability to suppress viral replication in a cellular context. The following assays are industry-standard methods for quantifying the 50% effective concentration (EC₅₀) of a test compound.

Luciferase Reporter Gene Assay

This assay provides a rapid and sensitive method for measuring HIV-1 infection, particularly in a high-throughput screening format.[1] It utilizes engineered cell lines or viruses that express a luciferase reporter gene upon successful viral replication. The resulting luminescent signal is directly proportional to the level of infection.

Experimental Workflow: Luciferase Assay

Caption: Workflow for determining inhibitor efficacy using a luciferase reporter assay.

Protocol: Single-Cycle HIV-1 Infectivity Assay

-

Materials:

-

TZM-bl reporter cell line (expresses luciferase upon HIV-1 Tat activity).

-

HIV-1 Env-pseudotyped virus stock (e.g., NL4-3).

-

Test inhibitor (e.g., Inhibitor-19).

-

96-well white, solid-bottom culture plates.

-

Complete DMEM medium.

-

Luciferase assay reagent kit.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution series of the test inhibitor in complete medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells in triplicate. Include wells for "virus control" (no inhibitor) and "cell control" (no virus, no inhibitor).

-

Infection: Add 50 µL of diluted HIV-1 virus stock to all wells except the "cell control" wells. The amount of virus should yield a high signal-to-background ratio, determined from prior titration experiments.[2]

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Signal Detection: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the chosen reagent kit.[1]

-

Data Analysis:

-

Calculate the average relative light units (RLU) for each triplicate.

-

Normalize the data by subtracting the average RLU of the cell control from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_virus_control))

-

Plot the % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the EC₅₀ value.

-

-

p24 Antigen Capture ELISA

This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral antigen, in cell culture supernatants.[3] A decrease in p24 levels in the presence of an inhibitor indicates reduced viral replication. This method is often used to monitor viral spread in multi-cycle replication assays.

Experimental Workflow: p24 ELISA

Caption: Workflow for quantifying HIV-1 p24 antigen using an ELISA-based method.

Protocol: HIV-1 Replication Assay

-

Materials:

-

MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs).

-

Replication-competent HIV-1 virus stock (e.g., IIIB or BaL).

-

Test inhibitor.

-

96-well round-bottom culture plates.

-

Complete RPMI-1640 medium.

-

Commercial HIV-1 p24 Antigen Capture ELISA kit.[4]

-

Microplate reader.

-

-

Procedure:

-

Cell Infection and Treatment:

-

In a 96-well plate, mix MT-4 cells (5 x 10⁴ cells/well) with the test inhibitor at various concentrations.

-

Add HIV-1 virus at a pre-determined multiplicity of infection (MOI).

-

Include virus and cell controls.

-

-

Incubation: Incubate the plate for 4-5 days at 37°C to allow for multiple rounds of viral replication.[5]

-

Sample Preparation:

-

p24 ELISA:

-

Perform the p24 ELISA according to the manufacturer's protocol.[7] This typically involves: a. Adding diluted samples and p24 standards to a plate pre-coated with anti-p24 monoclonal antibodies. b. Incubating to allow p24 to bind. c. Washing away unbound material. d. Adding a biotinylated secondary antibody, followed by a wash. e. Adding streptavidin-horseradish peroxidase (HRP), followed by a wash. f. Adding a chromogenic substrate (e.g., TMB) and incubating until color develops. g. Stopping the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the p24 standards provided in the kit.

-

Calculate the p24 concentration in each sample from the standard curve.

-

Determine the EC₅₀ value by plotting the p24 concentration against the inhibitor concentration.

-

-

Application Note 2: Assessing Compound Cytotoxicity

Evaluating the cytotoxicity of a potential inhibitor is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC₅₀) is determined to establish a therapeutic window for the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

-

Materials:

-

The same cell line used for efficacy testing (e.g., MT-4 cells).

-

Test inhibitor.

-

96-well flat-bottomed culture plates.

-

Complete culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization agent (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test inhibitor, identical to the setup for the efficacy assay but without the virus.[10] Include "cell control" wells with no inhibitor.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days for a multi-cycle p24 assay).[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the average absorbance for each triplicate.

-

Calculate the percentage of cell viability using the formula: % Viability = 100 * (Absorbance_inhibitor / Absorbance_cell_control)

-

Plot the % viability against the log of the inhibitor concentration and use non-linear regression to determine the CC₅₀ value.[10]

-

-

Data Presentation and Interpretation

Quantitative data from efficacy and cytotoxicity assays should be summarized to facilitate the evaluation of the inhibitor's therapeutic potential.

Relationship between Efficacy, Cytotoxicity, and Selectivity Index

Caption: Logical relationship between antiviral efficacy, cytotoxicity, and the resulting selectivity index.

Summary of Quantitative Data

The key parameters derived from these assays are the EC₅₀, CC₅₀, and the Selectivity Index (SI). The SI (CC₅₀/EC₅₀) is a critical measure of the inhibitor's therapeutic window; a higher SI value indicates a more promising drug candidate.

| Compound | Assay Type | EC₅₀ (nM)[11] | CC₅₀ (nM)[11] | Selectivity Index (SI)[11] |

| Inhibitor-19 | Luciferase | 15 | > 10,000 | > 667 |

| Inhibitor-19 | p24 ELISA | 25 | > 10,000 | > 400 |

| Reference Drug (e.g., AZT) | p24 ELISA | 5 | 25,000 | 5,000 |

Table represents example data for illustrative purposes.

References

- 1. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. ablinc.com [ablinc.com]

- 4. biocompare.com [biocompare.com]

- 5. pnas.org [pnas.org]

- 6. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying HIV-1 Inhibitor IC50 Values

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the 50% inhibitory concentration (IC50) of HIV-1 inhibitors, with a specific focus on the lipopeptide fusion inhibitor LP-19. The IC50 value is a critical parameter in drug discovery, representing the concentration of an inhibitor required to reduce the activity of a biological target or process by half. Accurate determination of IC50 values is essential for the evaluation and comparison of antiviral potency.

Data Presentation: IC50 Values of HIV-1 Inhibitor LP-19

The following table summarizes the reported IC50 values for the HIV-1 fusion inhibitor LP-19 against various laboratory-adapted strains and clinical isolates of HIV-1. This data is crucial for understanding the breadth and potency of its antiviral activity.

| HIV-1 Strain/Isolate | Inhibitor | IC50 (nM) | Assay Method |

| HIV-1 NL4-3 | LP-19 | 0.15 ± 0.01 | TZM-bl Reporter Gene Assay |

| HIV-1 NL4-3 | C34 (Reference) | 1.02 ± 0.19 | TZM-bl Reporter Gene Assay |

| HIV-1 NL4-3 | T-20 (Enfuvirtide) | 66.19 ± 20.73 | TZM-bl Reporter Gene Assay |

| 47 Clinical Isolates (Average) | LP-19 | 0.50 | TZM-bl Reporter Gene Assay |

Data presented as mean ± standard deviation from three independent experiments where available.[1]

Experimental Protocols

Accurate IC50 determination relies on robust and reproducible experimental protocols. Below are detailed methodologies for common assays used to quantify the potency of HIV-1 inhibitors.

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibitors

This cell-based assay is widely used to quantify the inhibition of HIV-1 entry. It utilizes HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Principle: Upon successful HIV-1 entry and Tat protein expression, the HIV-1 LTR is activated, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral replication. Inhibitors of viral entry will reduce the luciferase signal.

Protocol:

-

Cell Preparation: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Incubate at 37°C in a 5% CO2 incubator overnight.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., LP-19) and reference compounds (e.g., T-20) in complete DMEM.

-

Infection:

-

Pre-incubate the virus stock (e.g., HIV-1 NL4-3) with the serially diluted inhibitor for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only (no inhibitor) and cell-only (no virus) controls.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement:

-

Remove the culture supernatant.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Read the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., four-parameter logistic curve fit).[2][3]

-

p24 Antigen Capture ELISA for General HIV-1 Inhibition

This assay measures the amount of the HIV-1 p24 core antigen in cell culture supernatants, which is a reliable indicator of viral replication.[4][5][6] It can be used to assess the activity of inhibitors targeting various stages of the HIV-1 life cycle.

Principle: The p24 antigen released from infected cells is captured by specific antibodies in an ELISA format. The amount of captured antigen is then quantified using a detection antibody, and the signal is inversely proportional to the inhibitor's efficacy.

Protocol:

-

Cell Infection:

-

Infect susceptible target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) with a known amount of HIV-1 in the presence of serial dilutions of the inhibitor.

-

Include virus-only and cell-only controls.

-

-

Incubation: Culture the infected cells for a defined period (e.g., 4-7 days) to allow for multiple rounds of viral replication.

-

Sample Collection: Collect the cell culture supernatant at the end of the incubation period. If necessary, inactivate the virus in the supernatant by adding a disruption buffer.[5]

-

p24 ELISA:

-

Coat a 96-well microtiter plate with a monoclonal antibody specific for HIV-1 p24.

-

Add the collected supernatants and p24 standards to the wells and incubate.

-

Wash the plate and add a biotinylated polyclonal anti-p24 antibody, followed by streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Determine the concentration of p24 in each supernatant from the standard curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC50 value as described for the TZM-bl assay.

-

HIV-1 Integrase Inhibition Assay (Biochemical)

This is an in vitro assay to specifically screen for inhibitors of the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host cell genome.[7]

Principle: A recombinant HIV-1 integrase enzyme is used to catalyze the integration of a donor DNA substrate into a target DNA substrate. The reaction products are then detected, and a reduction in product formation indicates inhibition of the integrase enzyme.

Protocol:

-

Assay Setup:

-

Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded donor substrate DNA (representing the HIV-1 LTR U5 end).

-

-

Enzyme Reaction:

-

Add recombinant HIV-1 integrase protein to the wells, allowing it to bind to the donor substrate.

-

Add serial dilutions of the test inhibitor.

-

Initiate the strand transfer reaction by adding a target substrate DNA with a specific modification (e.g., a 3'-end modification).

-

Incubate to allow the integrase to cleave the donor DNA and ligate it to the target DNA.

-

-

Detection:

-

Detect the integrated product using an HRP-labeled antibody that specifically recognizes the modification on the target substrate.

-

Add a colorimetric substrate and measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only (no inhibitor) control.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

Experimental Workflow: TZM-bl Reporter Gene Assay

Caption: Workflow for determining IC50 values using the TZM-bl reporter gene assay.

Signaling Pathway: HIV-1 Entry and Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by fusion inhibitors like LP-19.

Logical Relationship: IC50 Determination from Dose-Response Data

Caption: Logical flow for calculating the IC50 value from experimental dose-response data.

References

- 1. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ELISA-inhibition assay for antibody to human immunodeficiency virus core antigen (p24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ablinc.com [ablinc.com]

- 6. What is p24 antigen? | aidsmap [aidsmap.com]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Methods for Assessing HIV-1 Inhibitor Resistance: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the primary methods used to assess HIV-1 resistance to antiretroviral inhibitors. Understanding the genetic basis and phenotypic consequences of drug resistance is critical for effective patient management, antiretroviral drug development, and public health surveillance.

Introduction

The high replication rate and error-prone nature of the HIV-1 reverse transcriptase enzyme lead to the rapid generation of viral variants. In the presence of antiretroviral drugs, variants with reduced susceptibility (resistance) can be selected, leading to treatment failure. Monitoring for the emergence of drug resistance is, therefore, a cornerstone of HIV-1 clinical care and research. The two primary methodologies for assessing HIV-1 drug resistance are genotypic and phenotypic assays.

Genotypic assays identify mutations in the viral genes that are known to be associated with drug resistance. These assays are generally faster and less expensive than phenotypic assays.

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. These assays provide a direct measure of drug susceptibility and are often used to investigate complex resistance patterns or resistance to new drugs.

Data Presentation: Quantitative Analysis of HIV-1 Drug Resistance

The following tables summarize key drug resistance mutations in the HIV-1 protease, reverse transcriptase, and integrase genes and their associated fold change in the 50% inhibitory concentration (IC50) for various antiretroviral drugs. The fold change is a ratio of the IC50 of the mutant virus to the IC50 of the wild-type virus. A higher fold change indicates greater resistance.

Table 1: Major Drug Resistance Mutations in HIV-1 Protease and Fold Change in IC50 for Protease Inhibitors (PIs)

| Mutation | Atazanavir (ATV) Fold Change | Darunavir (DRV) Fold Change | Lopinavir (LPV) Fold Change |

| D30N | >10 | 1-2 | 1-2 |

| V32I | 2-4 | 2-5 | 2-5 |

| M46I/L | 2-10 | 1-3 | 2-10 |

| I47V/A | 5-15 | 3-10 | 5-20 |

| G48V | >20 | 2-5 | >20 |

| I50L | >30 | 1-2 | 1-2 |

| I50V | 2-5 | 5-15 | 5-20 |

| I54V/L/M | 5-20 | 2-5 | 5-20 |

| L76V | 2-5 | 2-5 | 5-15 |

| V82A/F/T/S | 5-20 | 2-10 | 5-20 |

| I84V | 10-30 | 5-15 | 10-30 |

| N88S | >10 | 1-2 | 1-2 |

| L90M | 5-20 | 1-3 | 5-20 |

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Table 2: Major Drug Resistance Mutations in HIV-1 Reverse Transcriptase and Fold Change in IC50 for Reverse Transcriptase Inhibitors (RTIs)

| Mutation | Zidovudine (AZT) Fold Change | Lamivudine (3TC) Fold Change | Efavirenz (EFV) Fold Change | Rilpivirine (RPV) Fold Change | Tenofovir (TDF) Fold Change |

| K65R | <1 | >100 | 1-2 | 1-2 | 2-4 |

| K70R | 5-15 | <1 | <1 | <1 | <1 |

| L74V | <1 | >100 | <1 | <1 | <1 |

| Y115F | <1 | >100 | <1 | <1 | <1 |

| M184V/I | <1 | >1000 | <1 | <1 | <1 |

| L210W | 10-30 | <1 | <1 | <1 | <1 |

| T215Y/F | >50 | <1 | <1 | <1 | <1 |

| K103N | <1 | <1 | >20 | >10 | <1 |

| Y181C/I | <1 | <1 | >10 | >20 | <1 |

| G190A/S | <1 | <1 | >30 | >15 | <1 |

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Table 3: Major Drug Resistance Mutations in HIV-1 Integrase and Fold Change in IC50 for Integrase Strand Transfer Inhibitors (INSTIs)

| Mutation | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change |

| T66I | 5-10 | 5-10 | 1-2 | 1-2 |

| E92Q | >10 | >10 | 1-2 | 1-2 |

| Y143C/H/R | >10 | >10 | 2-5 | 2-5 |

| S147G | 5-10 | 5-10 | 1-2 | 1-2 |

| Q148H/K/R | >50 | >50 | 5-10 | 5-10 |

| N155H | >10 | >10 | 2-3 | 2-3 |

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Experimental Protocols

Genotypic Resistance Assay Protocol (Sanger Sequencing)

This protocol outlines the steps for determining the presence of drug resistance mutations in the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes.

1. HIV-1 RNA Extraction from Plasma

-

Objective: To isolate viral RNA from patient plasma samples.

-

Materials:

-

Patient plasma (collected in EDTA tubes)

-

QIAamp Viral RNA Mini Kit (Qiagen) or similar

-

Microcentrifuge

-

1.5 mL microcentrifuge tubes

-

Ethanol (96-100%)

-

Nuclease-free water

-

-

Protocol:

-

Centrifuge the plasma sample at 1,500 x g for 10 minutes to pellet any cellular debris.

-

Carefully transfer the cell-free plasma to a new sterile tube.

-

Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit. A typical protocol involves:

-

Lysis of virions in a buffer containing a chaotropic agent.

-

Binding of RNA to a silica membrane spin column.

-

Washing the membrane to remove impurities.

-

Eluting the purified RNA in nuclease-free water.

-

-

Store the extracted RNA at -80°C until use.

-

2. Reverse Transcription and PCR Amplification of the pol Gene

-

Objective: To convert the viral RNA into complementary DNA (cDNA) and amplify the pol gene region.

-

Materials:

-

Extracted HIV-1 RNA

-

One-step RT-PCR kit (e.g., SuperScript™ III One-Step RT-PCR System with Platinum™ Taq DNA Polymerase, Invitrogen)

-

Primers specific for the HIV-1 pol gene (forward and reverse)

-

Thermal cycler

-

Nuclease-free water

-

-

Protocol:

-

Thaw all reagents on ice.

-

Prepare the RT-PCR master mix in a sterile, nuclease-free tube on ice. For a single reaction, combine the components as recommended by the kit manufacturer. A typical reaction includes:

-

2x Reaction Mix

-

Reverse transcriptase/Taq polymerase enzyme mix

-

Forward and reverse primers (final concentration of 0.2 µM each)

-

Nuclease-free water

-

-

Add 5-10 µL of the extracted HIV-1 RNA to the master mix.

-

Gently mix and centrifuge briefly.

-

Perform the RT-PCR in a thermal cycler with the following typical cycling conditions:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 94°C for 2 minutes

-

PCR Cycling (40 cycles):

-

Denaturation: 94°C for 15 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 68°C for 1.5 minutes

-

-

Final Extension: 68°C for 5 minutes

-

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

-

3. Sanger Sequencing of the PCR Product

-

Objective: To determine the nucleotide sequence of the amplified pol gene.

-

Materials:

-

Purified PCR product

-

Sequencing primers (internal to the amplification primers)

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or similar

-

Automated DNA sequencer (e.g., Applied Biosystems 3730xl)

-

-

Protocol:

-

Purify the PCR product to remove unincorporated dNTPs and primers using a PCR purification kit.

-

Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers.

-

Purify the cycle sequencing products to remove unincorporated dye terminators.

-

Analyze the purified sequencing products on an automated DNA sequencer.

-

Assemble and edit the raw sequence data to obtain a consensus sequence of the pol gene.

-

Compare the patient's viral sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

-

Use a drug resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.

-

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)

This protocol describes the generation of recombinant viruses containing the patient-derived protease and reverse transcriptase genes to directly measure drug susceptibility.

1. Construction of Recombinant HIV-1 Clones

-

Objective: To create infectious molecular clones containing the patient's pol gene.

-

Materials:

-

Amplified patient-derived pol gene PCR product

-

An HIV-1 proviral vector lacking the pol gene

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells

-

Plasmid purification kit

-

-

Protocol:

-

Digest both the patient's pol PCR product and the proviral vector with appropriate restriction enzymes.

-

Ligate the digested pol gene fragment into the digested proviral vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells.

-

Select for colonies containing the recombinant plasmid.

-

Isolate and purify the recombinant plasmid DNA.

-

Verify the integrity of the construct by restriction digest and sequencing.

-

2. Generation of Recombinant Virus Stocks

-

Objective: To produce replication-competent recombinant viruses.

-

Materials:

-

Purified recombinant plasmid DNA

-

HEK293T cells or other suitable packaging cell line

-

Transfection reagent (e.g., FuGENE 6)

-

Cell culture medium and supplements

-

-

Protocol:

-

Plate HEK293T cells in a culture dish and grow to 70-80% confluency.

-

Transfect the cells with the recombinant plasmid DNA using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the recombinant virus.

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Titer the virus stock to determine the infectious units per milliliter.

-

3. Determination of IC50 Values

-

Objective: To measure the concentration of an antiretroviral drug that inhibits 50% of viral replication.

-

Materials:

-

Recombinant virus stock

-

TZM-bl indicator cell line (or other suitable target cell line)

-

Antiretroviral drugs of interest

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the antiretroviral drugs in cell culture medium.

-

Add the drug dilutions to the wells of the 96-well plate.

-

Infect the cells with a standardized amount of the recombinant virus.

-

Incubate the plate for 48 hours.

-

Measure the luciferase activity in each well using a luminometer.

-

Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Calculate the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.

-

Mandatory Visualizations

HIV-1 Replication Cycle and Drug Targets

Caption: The HIV-1 lifecycle and the targets of major antiretroviral drug classes.

Experimental Workflow for Genotypic Resistance Testing

Caption: Workflow for HIV-1 genotypic resistance testing using Sanger sequencing.

Logical Relationship for Clinical Decision Making

Caption: Clinical decision-making process for managing HIV-1 drug resistance.

Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitor-19 Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of analogs of HIV-1 Inhibitor-19, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The methodologies described herein are designed to facilitate the identification and characterization of novel anti-HIV-1 compounds with improved efficacy, resistance profiles, and pharmacokinetic properties.

Introduction to this compound

This compound is a formidable non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant potency against wild-type HIV-1 and various drug-resistant strains. Its ability to maintain inhibitory activity against key mutations, such as L100I, K103N, and V106A/F227L, underscores its potential as a scaffold for the development of next-generation antiretroviral drugs.[1] High-throughput screening of analogs of this compound is a critical step in identifying lead candidates with superior therapeutic profiles.

Overview of High-Throughput Screening (HTS) for HIV-1 Inhibitors

HTS enables the rapid screening of large chemical libraries to identify compounds that modulate a specific biological target or pathway. For HIV-1, HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays .[2]

-

Biochemical assays are target-specific, directly measuring the effect of a compound on a purified viral enzyme, such as reverse transcriptase (RT), protease, or integrase.[2] These assays are valuable for identifying direct inhibitors but may not capture the complexities of the viral life cycle within a host cell.[2]

-

Cell-based assays monitor viral replication within a cellular context, offering a more physiologically relevant screening environment.[2][3] These assays can identify inhibitors that target various stages of the HIV-1 life cycle, including entry, reverse transcription, integration, and viral production.[3] Reporter gene assays, which use reporters like luciferase or green fluorescent protein (GFP) under the control of the HIV-1 long terminal repeat (LTR) promoter, are commonly employed in HTS due to their sensitivity and scalability.[4][5]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro antiviral activity of the parent compound, this compound, against various HIV-1 strains. This data serves as a benchmark for evaluating the potency of newly synthesized analogs.

| HIV-1 Strain | EC50 (nM) |

| Wild-Type | Data not available in search results |

| L100I Mutant | 7.3[1] |

| K103N Mutant | 9.2[1] |

| V106A/F227L Mutant | 21.0[1] |

Experimental Protocols

Cell-Based HIV-1 Replication Assay using a Reporter Gene System

This protocol describes a high-throughput, cell-based assay to screen for inhibitors of HIV-1 replication using a reporter cell line. The TZM-bl cell line, which expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-luciferase reporter cassette, is a widely used and validated platform for this purpose.[2][5]

Objective: To quantify the inhibitory effect of this compound analogs on HIV-1 replication by measuring the reduction in luciferase activity.

Materials:

-

TZM-bl cells

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

-

DEAE-Dextran

-

This compound analogs dissolved in DMSO

-

Positive control inhibitor (e.g., Nevirapine or Efavirenz)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

384-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Preparation of HIV-1 Virus Stock:

-

Seed HEK293T cells in a T-75 flask and grow to 70-80% confluency.

-

Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

After 48-72 hours post-transfection, harvest the cell culture supernatant containing infectious virus particles.

-

Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

Determine the 50% tissue culture infective dose (TCID50) of the virus stock using TZM-bl cells.

-

-

HTS Assay Procedure:

-

Seed TZM-bl cells in a 384-well plate at a density of 1 x 10^4 cells per well in 20 µL of cell culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

Prepare serial dilutions of the this compound analogs and the positive control inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 10 µL of the diluted compounds to the appropriate wells of the 384-well plate. Include wells with no compound (virus control) and wells with uninfected cells (cell control).

-

Dilute the HIV-1 virus stock in cell culture medium containing DEAE-Dextran (final concentration 20-40 µg/mL) to a multiplicity of infection (MOI) that gives a high signal-to-background ratio.

-

Add 10 µL of the diluted virus to each well, except for the cell control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

After incubation, add 40 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)) where RLU is the relative light units.

-